molecular formula C7H8BrNO B179574 3-Bromo-5-(methoxymethyl)pyridine CAS No. 173999-17-2

3-Bromo-5-(methoxymethyl)pyridine

Cat. No. B179574
M. Wt: 202.05 g/mol
InChI Key: CMBXJVRGUSEWNE-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 173999-17-2 . It has a molecular weight of 202.05 and its IUPAC name is 3-bromo-5-(methoxymethyl)pyridine . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(methoxymethyl)pyridine is 1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-5-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 202.05 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “3-Bromo-5-(methoxymethyl)pyridine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications in various biological activities .
  • Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .
  • Results or Outcomes: The synthesis process yields these novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies suggest that these compounds could be potential candidates as chiral dopants for liquid crystals . Some of these compounds also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
  • 3-Bromo-5-methoxypyridine : This compound is also similar to “3-Bromo-5-(methoxymethyl)pyridine”. It’s used in the synthesis of various organic compounds . The specific applications are not mentioned in the available resources .

  • 2-Bromo-3-methylpyridine : This compound is used in the production of molecular salts in bromanilic acid substituted-pyridine molecular complexes .

  • 3-Bromo-5-methoxypyridine : This compound is also similar to “3-Bromo-5-(methoxymethyl)pyridine”. It’s used in the synthesis of various organic compounds . The specific applications are not mentioned in the available resources .

  • 2-Bromo-3-methylpyridine : This compound is used in the production of molecular salts in bromanilic acid substituted-pyridine molecular complexes .

Safety And Hazards

The safety information for 3-Bromo-5-(methoxymethyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-5-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXJVRGUSEWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595237
Record name 3-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methoxymethyl)pyridine

CAS RN

173999-17-2
Record name 3-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (61% in oil) (11 mg) was added to a DMF (0.9 ml) solution containing (5-bromopyridin-3-yl)methanol (34 mg) under ice cooling, followed by stirring for 1 hour. Then, methyl iodide (17 μl) was added, followed by stirring at room temperature for 13 hours. Thereafter, water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=4:1 to 1:1), and a light yellow solid of 3-bromo-5-(methoxymethyl)pyridine (26.5 mg) was thus obtained.
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
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reactant
Reaction Step One
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34 mg
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reactant
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17 μL
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reactant
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 3-bromo-5-hydroxymethylpyridine (379 mg, 2.0 mmol) in dry tetrahydrofuran (10 mL) was treated at ambient temperature with sodium hydride (160 mg, 4.0 mmol, 60% dispersion in mineral oil). After stirring 5 min at ambient temperature, the opaque, yellow mixture was treated with methyl iodide (342 mg, 2.4 mmol). After stirring 2 h at ambient temperature, the mixture was added to cold water (30 mL) and extracted with diethyl ether (3×20 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to an orange oil (429 mg). Purification by column chromatography on silica gel, eluting with 15% (v/v) ethyl acetate in hexane afforded 266 mg (65.3%) of 3-bromo-5-methoxymethylpyridine as a colorless oil.
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
160 mg
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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342 mg
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reactant
Reaction Step Two
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Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepared in a similar manner to Example 26a starting from (5-bromopyridin-3-yl)methanol (example 26d) and iodoethane. Yield: 89%. 1H NMR (400 MHz, CDCl3): δ 3.43 (s, 3H), 4.46 (s, 2H), 7.85 (s, 1H), 8.47 (s, 1H), 8.61 (s, 1H).
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0 (± 1) mol
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